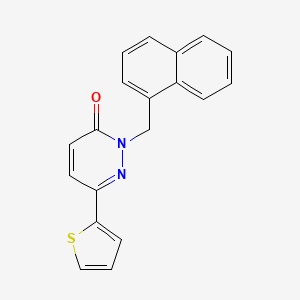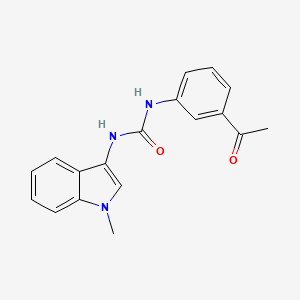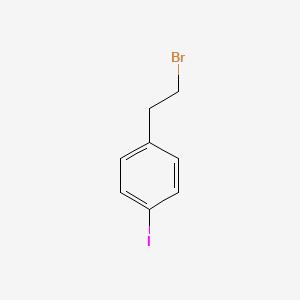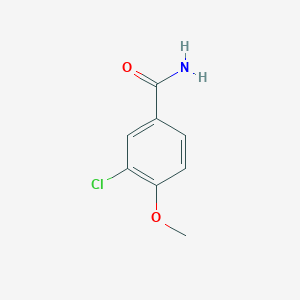![molecular formula C19H16N2O3 B3299335 6-(1,3-Benzodioxol-5-yl)-2-[(3-methylphenyl)methyl]pyridazin-3-one CAS No. 899753-11-8](/img/structure/B3299335.png)
6-(1,3-Benzodioxol-5-yl)-2-[(3-methylphenyl)methyl]pyridazin-3-one
Descripción general
Descripción
6-(1,3-Benzodioxol-5-yl)-2-[(3-methylphenyl)methyl]pyridazin-3-one, also known as BDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BDP is a heterocyclic compound that contains a pyridazine ring, a benzodioxole ring, and a methylphenyl group.
Mecanismo De Acción
The mechanism of action of 6-(1,3-Benzodioxol-5-yl)-2-[(3-methylphenyl)methyl]pyridazin-3-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inflammatory cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. In inflammatory cells, this compound has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO). In animal models, this compound has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(1,3-Benzodioxol-5-yl)-2-[(3-methylphenyl)methyl]pyridazin-3-one has several advantages for lab experiments, including its high purity, stability, and solubility in common organic solvents. However, this compound also has some limitations, such as its low water solubility and limited availability.
Direcciones Futuras
There are several future directions for the study of 6-(1,3-Benzodioxol-5-yl)-2-[(3-methylphenyl)methyl]pyridazin-3-one. In medicinal chemistry, this compound could be further optimized for its anticancer and anti-inflammatory activities. In materials science, this compound could be used as a building block for the synthesis of new organic semiconductors with improved properties. In organic electronics, this compound could be explored as a dopant for the fabrication of more efficient OLEDs. Additionally, the mechanism of action of this compound could be further elucidated to better understand its potential therapeutic applications.
Aplicaciones Científicas De Investigación
6-(1,3-Benzodioxol-5-yl)-2-[(3-methylphenyl)methyl]pyridazin-3-one has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been investigated for its anticancer and anti-inflammatory properties. In materials science, this compound has been explored as a building block for the synthesis of organic semiconductors. In organic electronics, this compound has been used as a dopant for the fabrication of organic light-emitting diodes (OLEDs).
Propiedades
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-[(3-methylphenyl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-13-3-2-4-14(9-13)11-21-19(22)8-6-16(20-21)15-5-7-17-18(10-15)24-12-23-17/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNKVDGYOGTADP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C=CC(=N2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



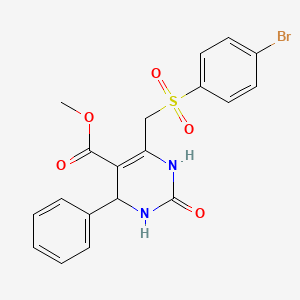
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B3299254.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B3299266.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide](/img/structure/B3299276.png)
![4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B3299280.png)
![4-(isopropylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B3299298.png)
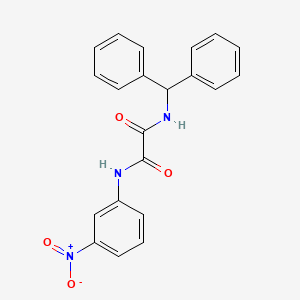
![3-[10-Ethoxy-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol](/img/structure/B3299315.png)
![N-(3-chlorophenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3299319.png)
